1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine
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Overview
Description
1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that features an imidazo[4,5-b]pyridine core with a methoxy group at the 1-position and a 4-methylphenyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine typically involves the following steps:
Formation of the imidazo[4,5-b]pyridine core: This can be achieved through a cyclization reaction involving a suitable precursor, such as 2-aminopyridine and an aldehyde or ketone.
Introduction of the methoxy group: This step involves the methylation of the imidazo[4,5-b]pyridine core using a methylating agent like dimethyl sulfate or methyl iodide.
Attachment of the 4-methylphenyl group: This can be accomplished through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-methylphenyl is coupled with the imidazo[4,5-b]pyridine core in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for the cyclization and methylation steps, and employing high-throughput screening to identify the most efficient catalysts and reaction conditions for the Suzuki-Miyaura coupling.
Chemical Reactions Analysis
Types of Reactions
1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The imidazo[4,5-b]pyridine core can be reduced under hydrogenation conditions using a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: 1-hydroxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine.
Reduction: this compound with reduced imidazo[4,5-b]pyridine core.
Substitution: Various substituted imidazo[4,5-b]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: It can be used as a building block for the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, which can provide insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-methoxy-2-phenyl-1H-imidazo[4,5-b]pyridine: Similar structure but lacks the 4-methyl group on the phenyl ring.
1-methoxy-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness
1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine is unique due to the presence of the 4-methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties .
Properties
IUPAC Name |
1-methoxy-2-(4-methylphenyl)imidazo[4,5-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-10-5-7-11(8-6-10)14-16-13-12(17(14)18-2)4-3-9-15-13/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZDMFGGCYRTCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(N2OC)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666075 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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